4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
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Overview
Description
4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable thiazepane precursor reacts with 2,5-difluorophenyl and 2,6-difluorophenyl sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered functional groups.
Scientific Research Applications
4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylboronic acid
- 2,6-Difluorophenyl cyclopropyl ketone
Uniqueness
Compared to similar compounds, 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is unique due to its thiazepane ring structure and the presence of multiple fluorine atoms
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-4-(2,6-difluorophenyl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2S2/c18-11-4-5-13(19)12(10-11)16-6-7-22(8-9-25-16)26(23,24)17-14(20)2-1-3-15(17)21/h1-5,10,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCKOBVECABBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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